2-Propenal, 3-ethoxy- 2-Propenal, 3-ethoxy-
Brand Name: Vulcanchem
CAS No.: 19060-08-3
VCID: VC21362069
InChI: InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3/b5-3+
SMILES: CCOC=CC=O
Molecular Formula: C5H5FN2O
Molecular Weight: 100.12 g/mol

2-Propenal, 3-ethoxy-

CAS No.: 19060-08-3

Cat. No.: VC21362069

Molecular Formula: C5H5FN2O

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

2-Propenal, 3-ethoxy- - 19060-08-3

Specification

CAS No. 19060-08-3
Molecular Formula C5H5FN2O
Molecular Weight 100.12 g/mol
IUPAC Name (E)-3-ethoxyprop-2-enal
Standard InChI InChI=1S/C5H8O2/c1-2-7-5-3-4-6/h3-5H,2H2,1H3/b5-3+
Standard InChI Key SYIPIVAOEFWMBA-HYXAFXHYSA-N
Isomeric SMILES CCO/C=C\C=O
SMILES CCOC=CC=O
Canonical SMILES CCOC=CC=O

Introduction

ParameterInformation
CAS Registry Number19060-08-3
Molecular FormulaC₅H₈O₂
IUPAC Name3-Ethoxy-2-propenal
Common SynonymsAcrolein,3-ethoxy-; β-Ethoxyacrolein; 3-Ethoxyacrolein; 3-Ethoxyacrylaldehyde
Molecular Weight100.12 g/mol
Exact Mass100.052429494 Da

The compound belongs to the family of α,β-unsaturated aldehydes, specifically functionalized with an ethoxy substituent that modifies its reactivity profile compared to unsubstituted acrolein .

Structural Characteristics

3-Ethoxy-2-propenal features a planar conjugated system with the ethoxy group attached to the carbon at position 3, creating an enol ether functionality. The molecule possesses one stereogenic center, which can lead to geometric isomerism. This structural arrangement contributes significantly to its chemical behavior and reactivity patterns .

Physical and Chemical Properties

Physical Properties

The physical properties of 3-Ethoxy-2-propenal are crucial for understanding its behavior in various applications and handling procedures:

PropertyValueConditions
Physical StateLiquidAt standard temperature and pressure
Density0.9835 g/cm³At 20°C
Boiling Point77-81°CAt 14 Torr pressure
Melting Point50.5°CStandard pressure
Refractive Index1.416At standard conditions
Vapor Pressure3.12 mmHgAt 25°C
Topological Polar Surface Area26.3 ŲCalculated value

These physical properties indicate that 3-Ethoxy-2-propenal is a moderately volatile liquid with a relatively low boiling point, especially under reduced pressure .

Chemical Properties

The chemical behavior of 3-Ethoxy-2-propenal is largely determined by its functional groups:

PropertyValueNotes
XLogP30.3Indicates slight lipophilicity
Hydrogen Bond Acceptor Count2Oxygen atoms in aldehyde and ethoxy groups
Hydrogen Bond Donor Count0No hydrogen-donating groups
Rotatable Bond Count3Contributes to conformational flexibility
Complexity66.5Moderate molecular complexity

The compound features two key reactive sites: the aldehyde group, which can undergo typical carbonyl reactions, and the enol ether functionality that introduces additional reactivity options .

Synthesis Methods

Related Synthetic Approaches

While direct synthesis information for 3-Ethoxy-2-propenal is limited, insights can be gained from the preparation of structurally similar compounds:

  • The synthesis of 2-bromo-3-(1-methylethoxy)-2-propenal involves treating 2-bromomalonaldehyde (45.3 g, 0.30 mol) with p-toluenesulfonic acid monohydrate (0.86 g, 4.50 mmol) in a mixture of 2-propanol and cyclohexane, with azeotropic removal of water. This approach can potentially be adapted for the synthesis of 3-Ethoxy-2-propenal by using ethanol instead of 2-propanol .

  • Similar enol ethers have been prepared from their corresponding aldehydes through reactions with alcohols in inert solvents, which suggests a viable pathway for 3-Ethoxy-2-propenal synthesis .

Reactivity and Applications

Reactivity Patterns

3-Ethoxy-2-propenal exhibits characteristic reactivity based on its functional groups:

  • As an α,β-unsaturated aldehyde, it can undergo both nucleophilic additions to the carbonyl group and Michael-type additions at the β-carbon.

  • The ethoxy group introduces an electron-donating effect that modifies the electrophilicity of the adjacent carbons, resulting in unique reactivity patterns compared to unsubstituted acrolein.

  • The compound can serve as a building block in heterocyclic synthesis, particularly for the preparation of imidazole derivatives .

Synthetic Applications

One of the most significant applications of 3-Ethoxy-2-propenal and its derivatives is in the synthesis of heterocyclic compounds:

  • The bromo derivative (2-bromo-3-ethoxy-2-propenal) has been documented as a key intermediate in the synthesis of imidazolecarboxaldehydes. When reacted with amidine compounds, it produces imidazole derivatives that have potential applications in medicinal chemistry .

  • The reaction proceeds through the enol ether functionality, which acts as the active synthon in these transformations. This reactivity pattern suggests that 3-Ethoxy-2-propenal itself could participate in similar reactions to form nitrogen-containing heterocycles .

Structural Comparison with Related Compounds

Homologous and Related Compounds

Understanding the relationship between 3-Ethoxy-2-propenal and structurally similar compounds provides insights into its chemical behavior:

CompoundMolecular FormulaStructural Difference from 3-Ethoxy-2-propenal
Acrolein (2-Propenal)C₃H₄OLacks the ethoxy group at position 3
3-Ethoxy-2-methyl-2-propenalC₆H₁₀O₂Contains an additional methyl group at position 2
2-Bromo-3-ethoxy-2-propenalC₅H₇BrO₂Contains a bromo substituent at position 2
3-EthoxypropanolC₅H₁₂O₂Has a saturated carbon chain with a terminal alcohol group

The presence or absence of substituents significantly affects the reactivity and properties of these related compounds. For instance, 3-Ethoxy-2-methyl-2-propenal (also known as 3-Ethoxymethacrolein) has additional steric hindrance at the carbonyl carbon due to the methyl group, which can alter its reactivity in comparison to 3-Ethoxy-2-propenal .

Analytical Characterization

Spectroscopic Properties

While specific spectroscopic data for 3-Ethoxy-2-propenal is limited in the provided search results, typical spectroscopic characteristics of similar compounds can be inferred:

  • NMR Spectroscopy: The compound would likely show characteristic signals for the aldehyde proton (typically around 9-10 ppm), the vinyl protons (5-7 ppm), and the ethoxy group (ethyl quartet around 3.5-4.5 ppm and triplet at 1.0-1.5 ppm).

  • IR Spectroscopy: Expected absorption bands would include the C=O stretch of the aldehyde (around 1680-1710 cm⁻¹), C=C stretch (1620-1680 cm⁻¹), and C-O-C stretching of the ethoxy group (1050-1150 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would be expected at m/z 100, with fragmentation patterns characteristic of aldehydes and ethers.

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